molecular formula C9H7F2NO5 B1461253 Methyl 4-(difluoromethoxy)-3-nitrobenzoate CAS No. 1154278-25-7

Methyl 4-(difluoromethoxy)-3-nitrobenzoate

Cat. No.: B1461253
CAS No.: 1154278-25-7
M. Wt: 247.15 g/mol
InChI Key: AHAKPCUKFZCCBV-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethoxy)-3-nitrobenzoate typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzene ring. One common method involves the reaction of 4-hydroxy-3-nitrobenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-3-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(difluoromethoxy)-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethoxy)-3-nitrobenzoate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    Methyl 4-(methoxy)-3-nitrobenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    Methyl 4-(difluoromethoxy)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 4-(difluoromethoxy)-3-nitrobenzoate is unique due to the presence of both the difluoromethoxy and nitro groups, which impart distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the nitro group contributes to its reactivity and potential biological activities .

Properties

IUPAC Name

methyl 4-(difluoromethoxy)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c1-16-8(13)5-2-3-7(17-9(10)11)6(4-5)12(14)15/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAKPCUKFZCCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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